molecular formula C25H41FO3 B1192416 BSH-IN-7

BSH-IN-7

Cat. No.: B1192416
M. Wt: 408.5984
InChI Key: XDVGNIBMZHDZLL-GDQMVUAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BSH-IN-7 is a potent and selective inhibitor designed to target gut bacterial bile salt hydrolase (BSH) enzymes. BSH is a key enzyme in the gut microbiome, responsible for the "gateway" deconjugation reaction of bile acids, which plays a critical role in the gut-liver axis and significantly impacts host metabolic health . By inhibiting BSH activity, this compound provides a valuable research tool for modulating the gut microbiome and investigating the complex relationship between bile acid metabolism and various disease states. Research into BSH inhibition has been linked to potential applications in metabolic diseases. Bile acids are important signaling molecules that regulate lipid absorption, glucose metabolism, and energy homeostasis . Inhibiting BSH activity alters the bile acid pool, which in turn can influence signaling through key host receptors such as the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor TGR5 . Consequently, this compound is of significant interest for preclinical research in areas including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) . This compound is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C25H41FO3

Molecular Weight

408.5984

IUPAC Name

(R)-5-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-fluorohexan-2-one

InChI

InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1

InChI Key

XDVGNIBMZHDZLL-GDQMVUAZSA-N

SMILES

C[C@@H]([C@H]1CC[C@@]2([H])[C@]3([H])[C@H](O)C[C@]4([H])C[C@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C)CCC(CF)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BSH-IN-7

Origin of Product

United States

Comparison with Similar Compounds

Research Challenges and Limitations

  • Batch variability : Differences in compound purity (e.g., Compound A’s 88–92% HPLC purity) may affect reproducibility .
  • Extraction artifacts : Acidic extraction of this compound from bacterial lysates can generate sulfoxide byproducts, complicating quantification .

Preparation Methods

Table 1: Kinetic Parameters of BSH Inhibition by this compound

BSH SourceSubstratekcatk_{cat} (min⁻¹)KmK_m (mM)kcat/Kmk_{cat}/K_m (min⁻¹mM⁻¹)IC₅₀ (nM)
B. thetaTaurocholic acid15.3 ± 0.88.2 ± 1.01.9 ± 0.3427
B. longumTaurocholic acid6.9 ± 0.98.3 ± 2.50.8 ± 0.3108

This compound demonstrates rapid inhibition kinetics, achieving complete suppression of B. theta BSH within 15 seconds at equimolar concentrations. The compound’s IC₅₀ values range from 108 nM (B. longum) to 1,070 nM (B. adolescentis), underscoring its potency across bacterial taxa.

Structural Characterization and Mechanism of Action

X-ray crystallography (PDB 6UFY, 6UH4) reveals that this compound covalently binds to Cys2 of B. theta BSH, inducing conformational changes in residues 127–138 to accommodate the inhibitor. The interaction involves a Michael addition between the compound’s α,β-unsaturated carbonyl and the thiol group of cysteine, confirmed via top-down mass spectrometry. Comparative analysis of apo- and inhibitor-bound structures shows a 2.7 Å resolution displacement in the active-site loop, enhancing steric complementarity.

Stability studies indicate that this compound retains activity across pH 3–10 and temperatures up to 60°C, with no degradation observed after 30-minute incubations. The compound is resistant to oxidation, attributable to the stabilizing effects of DTT in assay buffers.

Validation in Complex Biological Systems

This compound’s efficacy extends to in vivo models. In fecal slurries from conventional mice, 20 μM this compound completely inhibits bile acid deconjugation, as measured by UPLC-MS quantification of glycochenodeoxycholic acid-d4. No cytotoxicity is observed in human intestinal cell lines (Caco-2, NCI-H716) at concentrations ≤50 μM, and epithelial integrity remains intact, as assessed by FITC-dextran permeability assays .

Q & A

How should researchers formulate a focused research question for studying BSH-IN-7?

  • Methodological Answer : Begin by narrowing a broad topic (e.g., "this compound's biochemical interactions") into a specific inquiry. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables. For example: "How does this compound inhibit [specific enzyme/pathway] in [cell type/model organism] under [experimental conditions]?" Iteratively refine the question based on literature gaps and feasibility of data collection . Ensure alignment with primary objectives, such as mechanism elucidation or functional impact.

Q. What are the key considerations in designing reproducible experiments for this compound?

  • Methodological Answer :
  • Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry to detail experimental protocols, including reagent purity, instrumentation calibration, and environmental controls (e.g., temperature, pH) .
  • Controls : Include positive/negative controls and technical replicates to validate assay robustness.
  • Data Transparency : Report raw data, statistical methods, and outlier exclusion criteria in supplementary materials to enable replication .

Q. How can researchers ensure the validity of this compound characterization data?

  • Methodological Answer :
  • Analytical Triangulation : Use multiple techniques (e.g., NMR, HPLC, mass spectrometry) to confirm compound identity and purity.
  • Reference Standards : Compare results with established databases or published spectra.
  • Blind Testing : Minimize bias by having independent researchers verify results .

Advanced Research Questions

Q. How can researchers systematically analyze contradictory data in this compound studies?

  • Methodological Answer :
  • Root-Cause Analysis : Classify contradictions by source (e.g., methodological variability, batch differences in compound synthesis).
  • Replication : Repeat experiments under standardized conditions to isolate variables.
  • Meta-Analysis : Apply GRADE criteria to weigh evidence quality, prioritizing studies with rigorous controls and large sample sizes .
  • Example Workflow :
StepActionTool/Technique
1Identify discrepanciesLiterature survey (PubMed, Cochrane)
2Compare methodologiesPRISMA checklist
3Statistically reconcile dataBayesian meta-regression

Q. What strategies optimize experimental parameters for this compound's in vivo efficacy studies?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to test multiple variables (e.g., dosage, administration route) efficiently.
  • Pharmacokinetic Modeling : Predict optimal dosing intervals using compartmental models.
  • Endpoint Validation : Align biomarkers with clinical outcomes (e.g., tumor regression, enzyme activity) to ensure translational relevance .

Q. How can multi-omics data be integrated to elucidate this compound's mechanism of action?

  • Methodological Answer :
  • Data Aggregation : Combine transcriptomic, proteomic, and metabolomic datasets using platforms like Galaxy or KNIME.
  • Pathway Enrichment Analysis : Tools such as DAVID or STRING identify overrepresented pathways impacted by this compound.
  • Machine Learning : Train models to predict off-target effects or synergistic drug combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BSH-IN-7
Reactant of Route 2
BSH-IN-7

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